2-Oxohexyl isothiocyanate
Description
Overview of Isothiocyanates (ITCs) as Biologically Active Compounds
Isothiocyanates (ITCs) are a class of organic compounds containing sulfur that are recognized for their biological activity. mdpi.comfoodandnutritionjournal.org These compounds are not typically present in their active form within plants but are instead derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites. mdpi.comfoodandnutritionjournal.org This conversion process is catalyzed by the myrosinase enzyme, which becomes active when the plant is damaged, such as through chewing or cutting. foodandnutritionjournal.orgmdpi.com
Found abundantly in cruciferous vegetables from the Brassicaceae family—such as broccoli, kale, cabbage, and cauliflower—ITCs are responsible for the characteristic pungent and sometimes bitter flavor of these plants. mdpi.comfoodandnutritionjournal.orgoregonstate.edu Scientific research has extensively documented the diverse bioactivities of ITCs, which include anticarcinogenic, anti-inflammatory, and antioxidative properties. mdpi.comfoodandnutritionjournal.orgnih.gov These compounds can influence various cellular processes, including the modulation of enzymes involved in the metabolism of foreign substances (xenobiotics) and the activation of pathways that protect cells from damage. mdpi.comoregonstate.edu The specific biological effects of an isothiocyanate are determined by its unique chemical structure, which varies depending on the precursor glucosinolate. mdpi.comoregonstate.edu
Contextualization of 2-Oxohexyl Isothiocyanate within the ITC Family
This compound is a specific member of the isothiocyanate family and is structurally related to sulforaphane (B1684495), one of the most extensively studied ITCs. if-pan.krakow.plptfarm.pl It is considered an analog of sulforaphane, where the sulfoxide (B87167) (S=O) group found in sulforaphane is replaced by a carbonyl (C=O) group. ptfarm.pl This structural modification distinguishes it from other ITCs and influences its biological activity.
Research has positioned this compound as a compound of interest for comparative studies alongside sulforaphane and other analogs like alyssin (B1664812). if-pan.krakow.plnih.gov These studies aim to understand how variations in chemical structure impact their effects on cells. For instance, research has shown that this compound can induce cell growth arrest and programmed cell death (apoptosis) in various cell lines. nih.govresearcher.life Its potency as an inducer of certain cellular defense enzymes, such as NAD(P)H:quinone oxidoreductase, has been found to be comparable to that of sulforaphane. mdpi.com
Historical Perspectives in Phytochemical Research
The scientific investigation of isothiocyanates dates back to the early 19th century. caldic.com Initial research in the 1830s led to the isolation of precursor glucosinolates like sinigrin (B192396) and sinalbin from black and white mustard seeds, respectively. caldic.com However, the correct chemical structure for these precursor molecules was not proposed until 1956 by Ettlinger and Lundeen. caldic.com This foundational work paved the way for a deeper understanding of the chemistry and biology of the isothiocyanates derived from them.
Research into specific, less common, or synthesized ITCs like this compound represents a more recent phase of this historical progression. Studies from the early 2000s indicate that this compound was being actively investigated for its biological effects, often in comparison to the more famous sulforaphane. nih.govresearcher.life This line of inquiry reflects a broader trend in phytochemical research to synthesize and evaluate analogs of known bioactive compounds to explore structure-activity relationships and identify molecules with potentially enhanced or different activities. ptfarm.pl
Detailed Research Findings
Scientific studies have explored the effects of this compound at the cellular level, particularly in comparison to other isothiocyanates.
Table 1: Comparative Cytotoxicity of Isothiocyanates on Human Cell Lines
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| Human Lymphoblastoid Cells | This compound | ~6 |
| Human Lymphoblastoid Cells | Sulforaphane | ~6 |
| Human B-leukemia CCRF-SB | This compound | Lowest observed in the study |
| Human B-leukemia CCRF-SB | Sulforaphane | Highest observed in the study |
IC50 is the concentration of a substance that inhibits a biological process or response by 50%. Data sourced from a study comparing the effects of three isothiocyanates. if-pan.krakow.pl
Table 2: Effects of this compound on Cellular Components
| Cell Line | Effect Measured | Observation |
|---|---|---|
| Human Lymphoblastoid & CCRF-SB | Glutathione (B108866) (GSH) Level | Caused the strongest decrease in GSH compared to sulforaphane and alyssin. if-pan.krakow.pl |
| Human Lymphoblastoid Cells | Reactive Oxygen Species (H2O2) | Decreased H2O2 levels to ~50% of control at 1 µM concentration. if-pan.krakow.pl |
| Murine Leukemia L1210 & Human Melanoma ME-18 | Cell Growth & Apoptosis | Induced cell growth arrest followed by apoptosis. nih.govresearcher.life |
| Colon Cancer Cells (HT-29) | Synergism with 5-Fluorouracil (B62378) | Enhanced cytotoxic activity and led to apoptosis. frontiersin.org |
This table summarizes various biological effects observed in research studies. if-pan.krakow.plnih.govresearcher.lifefrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-isothiocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NOS/c1-2-3-4-7(9)5-8-6-10/h2-5H2,1H3 |
InChI Key |
GAMOIYAHFLGUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CN=C=S |
Synonyms |
2-oxohexyl isothiocyanate |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Glucosinolate Precursors in Brassicaceae Species
2-Oxohexyl isothiocyanate originates from a precursor molecule known as a glucosinolate. nih.gov Glucosinolates are stored in the plant's cells in an inactive form. adiveter.com The specific precursor for this compound is believed to be glucohesperalin, which is chemically known as 6-methylsulfinylhexyl glucosinolate. adiveter.comnih.govcdnsciencepub.com
Glucosinolates are synthesized from amino acids. nih.gov The biosynthesis involves a series of steps, including chain elongation of the initial amino acid, which results in the diverse side chains that characterize the more than 130 known glucosinolates. nih.govmdpi.com Glucohesperalin is an aliphatic glucosinolate, indicating it is derived from the amino acid methionine through such chain-elongation processes. frontiersin.orgmpg.de
This precursor is found in various species within the Brassicaceae family. Notably, it has been identified in plants of the Erysimum genus, such as Erysimum perofskianum, and in Hesperis matronalis, commonly known as dame's rocket. cdnsciencepub.combotanical-dermatology-database.infonih.gov The concentration and specific profile of glucosinolates can vary between different plant species and even different tissues within the same plant. nih.govmdpi.com
Table 1: Natural Plant Sources of Glucohesperalin
| Plant Species | Genus | Common Name |
| Erysimum perofskianum | Erysimum | Perofski's wallflower |
| Hesperis matronalis | Hesperis | Dame's rocket |
| Arabidopsis thaliana | Arabidopsis | Thale cress |
This table is based on findings from available scientific literature. cdnsciencepub.combotanical-dermatology-database.infonih.govnih.gov
Myrosinase-Mediated Hydrolysis and ITC Formation
The conversion of the inactive glucosinolate precursor into the active isothiocyanate is a rapid enzymatic reaction. mdpi.com This process is catalyzed by the enzyme myrosinase, which is physically separated from the glucosinolates within the plant cell. nih.govmdpi.com
When the plant tissue is damaged, for instance by chewing or cutting, the cellular compartments are ruptured, allowing the myrosinase to come into contact with the glucosinolates. adiveter.commdpi.com Myrosinase then hydrolyzes the thioglucosidic bond in the glucosinolate molecule, cleaving off the glucose unit and leaving an unstable intermediate aglycone. mdpi.comresearchgate.net
This unstable intermediate then spontaneously undergoes a chemical rearrangement, known as the Lossen rearrangement, to form the corresponding isothiocyanate. mdpi.com In the case of glucohesperalin, this process yields this compound. The pH of the cellular environment can influence the final products of this reaction. A neutral pH generally favors the formation of isothiocyanates. nih.gov
Identification and Isolation Strategies from Plant Sources
The scientific investigation of this compound and its precursor requires precise methods for their extraction, identification, and quantification from plant materials.
The initial step typically involves the extraction of glucosinolates from the plant tissue. A common method uses a heated mixture of methanol (B129727) and water to simultaneously extract the compounds and deactivate the myrosinase enzyme, preventing premature hydrolysis. nih.govnih.gov
Following extraction, purification is often necessary. A widely used technique is ion-exchange chromatography. The crude extract is passed through a column material, such as DEAE Sephadex, which binds the glucosinolates. nih.govmpg.de They can then be washed and subsequently eluted. For analysis, the glucosinolates are often converted to their desulfo-forms by treatment with a sulfatase enzyme, which facilitates their separation and identification. nih.gov
The final analysis and identification are predominantly carried out using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or ultraviolet (UV) detector, is a robust method for analyzing glucosinolate profiles. nih.govpreprints.org For the direct analysis of the volatile isothiocyanates like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is frequently employed. This allows for the separation of individual compounds and their definitive identification based on their mass spectra. jove.com
Table 2: Analytical Techniques for Glucosinolate and Isothiocyanate Analysis
| Technique | Analyte | Purpose |
| High-Performance Liquid Chromatography (HPLC) | (Desulfo)glucosinolates | Separation and Quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isothiocyanates | Separation and Identification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Isothiocyanates, Glucosinolates | Quantification and Identification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Glucosinolates | Structural Elucidation |
This table summarizes common analytical methods mentioned in scientific literature. nih.govpreprints.orgjove.comcore.ac.uk
Synthetic Methodologies and Analog Development
Chemical Synthesis of 2-Oxohexyl Isothiocyanate
The creation of this compound in a laboratory setting relies on fundamental principles of organic chemistry, adapted to accommodate the compound's unique bifunctional nature. The synthetic routes generally involve the transformation of a primary amine precursor bearing the 2-oxohexyl backbone into the target isothiocyanate.
Classical Approaches for Isothiocyanate Synthesis
The conversion of primary amines to isothiocyanates is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These classical approaches are broadly applicable and can be utilized for the synthesis of this compound, provided the starting amine, 1-aminohexan-2-one (B13538914), is available.
One of the most common methods involves the use of thiophosgene (B130339) (CSCl₂) . In a typical procedure, the primary amine is treated with thiophosgene in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a biphasic solvent system. This reaction is generally efficient and provides the desired isothiocyanate in good yield. For the synthesis of this compound, 1-aminohexan-2-one hydrochloride can be reacted with thiophosgene in a mixture of chloroform (B151607) and aqueous sodium bicarbonate.
Another widely employed technique is the dithiocarbamate (B8719985) decomposition method . This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine or sodium hydroxide) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate. A variety of reagents can effect this transformation, including:
Tosyl chloride: This reagent provides a facile and general method for the decomposition of in situ generated dithiocarbamate salts.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This approach offers a clean workup as the by-products are volatile.
Sodium persulfate: This method is particularly advantageous as it can be performed in water, offering a greener alternative.
A third classical route utilizes 1,1'-thiocarbonyldiimidazole (TCDI) . This reagent serves as a thiocarbonyl transfer agent, reacting with the primary amine to form the isothiocyanate directly. This method is often preferred due to its mild reaction conditions and the avoidance of highly toxic reagents like thiophosgene.
The following table summarizes these classical approaches:
| Method | Reagents | Key Features |
| Thiophosgene Method | Thiophosgene (CSCl₂), Base (e.g., NaHCO₃) | Efficient, high-yielding, but uses a highly toxic reagent. |
| Dithiocarbamate Decomposition | 1. Carbon Disulfide (CS₂), Base2. Desulfurating Agent (e.g., Tosyl Chloride, Boc₂O, Sodium Persulfate) | Versatile, with several options for the desulfurating step, including greener alternatives. |
| Thiocarbonyldiimidazole (TCDI) Method | 1,1'-Thiocarbonyldiimidazole | Mild conditions, avoids highly toxic reagents. |
Specialized Methods for Carbonyl Analogues
The presence of a carbonyl group in this compound necessitates careful consideration of reaction conditions to avoid unwanted side reactions. While the classical methods are generally applicable, specialized techniques have been developed for the synthesis of isothiocyanates bearing carbonyl functionalities, particularly β-keto isothiocyanates.
One notable approach involves the synthesis of β-isothiocyanato ketones from α,β-unsaturated ketones. This two-step sequence begins with the preparation of a β-azido ketone intermediate. The subsequent reaction of this azide (B81097) with triphenylphosphine (B44618) and carbon disulfide yields the desired β-isothiocyanato ketone. This method is particularly useful for preparing β-unsubstituted β-isothiocyanato ketones, which can be challenging to synthesize selectively using traditional methods.
A patent for the synthesis of isothiocyanate derivatives mentions a process for preparing 6-isothiocyanatohexan-2-one, a close structural relative of this compound. The method involves treating the corresponding amine, which contains a keto group, with carbon disulfide and di-tert-butyl dicarbonate to form the isothiocyanate. This highlights the applicability of the dithiocarbamate decomposition method to keto-amines.
Design and Preparation of this compound Derivatives
The design and synthesis of derivatives of this compound are primarily driven by the desire to understand structure-activity relationships and to develop analogs with potentially enhanced or modified biological activities. Much of this work has been inspired by the structure of sulforaphane (B1684495).
Research in this area has focused on creating bifunctional isothiocyanates where the isothiocyanate group is separated from another functional group, such as a sulfonyl or acetyl group, by a carbon chain of varying length. For instance, a study on bifunctional isothiocyanate analogs of sulforaphane synthesized a range of compounds, including those with a keto functionality. The general synthetic strategy for these derivatives often mirrors the classical methods, starting from an appropriately functionalized primary amine.
For example, to synthesize derivatives with modified alkyl chains, one would begin with a different amino ketone precursor. The synthesis of heterocyclic derivatives can also be envisioned, where the this compound moiety is attached to a heterocyclic core. The versatility of the isothiocyanate group allows for its incorporation into a wide array of molecular scaffolds, enabling the exploration of diverse chemical space.
Chemoenzymatic Synthesis Considerations
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical transformations, presents a promising avenue for the production of complex molecules like this compound. While specific chemoenzymatic routes for this particular compound are not extensively documented in the literature, the principles of this approach can be considered.
The natural biosynthesis of isothiocyanates in plants involves the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase. This process could potentially be harnessed in a chemoenzymatic strategy. A hypothetical chemoenzymatic synthesis of this compound could involve the following steps:
Chemical Synthesis of a Glucosinolate Precursor: A glucosinolate analog containing the 2-oxohexyl side chain would first need to be synthesized chemically. This would be a multi-step process requiring expertise in carbohydrate and sulfur chemistry.
Enzymatic Hydrolysis: The synthesized glucosinolate precursor would then be treated with the enzyme myrosinase. This enzyme would selectively cleave the thioglucosidic bond, leading to the formation of this compound.
This approach would leverage the high specificity of the myrosinase enzyme to generate the desired isothiocyanate under mild, aqueous conditions, potentially avoiding the use of harsh reagents and protecting groups that might be necessary in a purely chemical synthesis. However, the feasibility of this approach would depend on the successful chemical synthesis of the novel glucosinolate precursor and its acceptance as a substrate by the myrosinase enzyme.
Further research into the substrate specificity of myrosinase and the development of efficient synthetic routes to novel glucosinolates are necessary to fully realize the potential of chemoenzymatic synthesis for this compound and its derivatives.
Biological Activities in Experimental Models Excluding Clinical Human Trials
Anticancer Research:
Research has explored the effects of 2-oxohexyl isothiocyanate on colon carcinoma cell lines, primarily focusing on its interaction with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). In a study investigating this combination, this compound demonstrated a synergistic effect in reducing the viability of both HT-29 and Caco-2 cells. nih.govresearchgate.net
When used in combination with 5-FU, a notable decrease in the percentage of living cells was observed in both cell lines compared to treatment with either compound alone. researchgate.net The combination treatment was found to be more effective in the more aggressive HT-29 cell line. researchgate.net The primary mechanism behind this enhanced cytotoxicity was identified as the induction of apoptosis. nih.govresearchgate.net While 5-FU primarily triggers the mitochondrial pathway of apoptosis, this compound appears to induce the receptor-mediated pathway. researchgate.net
The combined treatment also influenced the cell cycle of colon cancer cells. researchgate.net A significant accumulation of cells in the S phase of the cell cycle was observed following treatment with 5-FU alone and in combination with this compound. researchgate.net
| Cell Line | Treatment | Observed Effects |
|---|---|---|
| HT-29 | This compound + 5-FU | Synergistic decrease in cell viability, induction of apoptosis, and cell cycle arrest in the S phase. nih.govresearchgate.net |
| Caco-2 | This compound + 5-FU | Synergistic decrease in cell viability and induction of apoptosis. nih.govresearchgate.net |
The anticancer potential of this compound has also been evaluated in prostate carcinoma cell lines, LNCaP and PC-3. Similar to the findings in colon cancer cells, the combination of this compound with 5-fluorouracil was investigated. The study revealed that this combination had an effect on the viability of these prostate cancer cells. nih.gov
| Cell Line | Treatment | Observed Effects |
|---|---|---|
| LNCaP | This compound + 5-FU | Investigated for effects on cell viability. nih.gov |
| PC-3 | This compound + 5-FU | Investigated for effects on cell viability. nih.gov |
The effects of this compound have been studied in leukemia cell lines, demonstrating its potential to inhibit cell growth and induce apoptosis. In a study involving the murine leukemia cell line L-1210, this compound was shown to induce cell growth arrest and apoptosis. nih.gov The induction of apoptosis was confirmed by observing phosphatidylserine (B164497) externalization and DNA strand breaks, which are key markers of this process. nih.gov
In the human B-leukemia cell line CCRF-SB, this compound was found to be a potent agent in inducing cell death. nih.gov It was observed to be almost twice as cytotoxic to the leukemia cells compared to healthy lymphoblastoid cells. nih.gov The compound also caused a dose-dependent decrease in the glutathione (B108866) (GSH) levels in CCRF-SB cells. nih.gov Furthermore, this compound was shown to induce the activity of the phase II detoxification enzyme, quinone reductase (QR), in both CCRF-SB and healthy lymphoblastoid cells at similar concentrations. nih.gov
| Cell Line | Observed Effects of this compound |
|---|---|
| L-1210 | Induction of cell growth arrest and apoptosis. nih.gov |
| CCRF-SB | High cytotoxicity, dose-dependent decrease in GSH levels, and induction of quinone reductase activity. nih.gov |
The biological activity of this compound has been investigated in the human melanoma cell line ME-18. Research has shown that this compound can induce cell growth arrest and apoptosis in these cells. nih.gov The apoptotic process was confirmed through the detection of phosphatidylserine externalization and DNA strand breaks. nih.gov
| Cell Line | Observed Effects of this compound |
|---|---|
| ME-18 | Induction of cell growth arrest and apoptosis. nih.gov |
Following a comprehensive review of available scientific literature, no direct research studies were identified that specifically investigated the biological activities of this compound in the MCF-7 human breast cancer cell line. While research exists on the effects of other isothiocyanates, such as sulforaphane (B1684495), on MCF-7 cells, specific data for this compound is not present in the reviewed literature.
Investigations in Various Cancer Cell Lines
Hepatocellular Carcinoma Cells (e.g., HepG2)
Research on the specific effects of this compound on hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line, is part of a broader investigation into the anticancer properties of isothiocyanates (ITCs). nih.gov While much of the research has focused on prominent ITCs like sulforaphane, the structural similarities and shared chemical properties within the ITC class suggest that this compound may also exhibit cytotoxic effects against liver cancer cells. researchgate.net Generally, ITCs have been shown to induce apoptosis and inhibit proliferation in HepG2 cells. researchgate.netmdpi.com For instance, studies have demonstrated that various ITCs can induce cell cycle arrest and apoptosis in these cells. nih.gov The anticancer activities of ITCs in HCC are linked to their ability to modulate various signaling pathways involved in cell survival and proliferation. mdpi.com
Modulation of Cell Growth and Proliferation
This compound has demonstrated notable activity in modulating the growth and proliferation of various cancer cell lines in preclinical studies. nih.gov Research has shown that this compound can inhibit cell proliferation in a dose-dependent manner. nih.gov For example, in studies on L-1210 leukemia cells and ME-18 melanoma cells, this compound was found to be a potent inhibitor of cell growth. nih.gov In some cancer cell lines, this compound has exhibited more potent anticancer capabilities than the well-studied isothiocyanate, sulforaphane. nih.govmdpi.com The antiproliferative effects of isothiocyanates are often attributed to their ability to interfere with multiple cellular targets involved in proliferation. nih.govresearchgate.net
Table 1: Effect of this compound on Cancer Cell Growth
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| L-1210 | Leukemia | Cell growth arrest | nih.gov |
| ME-18 | Melanoma | Cell growth arrest | nih.gov |
| HT-29 | Colon Cancer | Synergistic reduction in cell growth with 5-FU | nih.gov |
| PC-3 | Prostate Cancer | Additive decrease in cell growth with 5-FU | nih.gov |
Induction of Cell Cycle Arrest
A key mechanism through which this compound exerts its antiproliferative effects is the induction of cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, this compound prevents cancer cells from proceeding through division and proliferation. nih.govfrontiersin.org Studies have shown that this compound can induce a block in the G2/M phase of the cell cycle. nih.gov For instance, in PC-3 prostate cancer cells, treatment with this compound alone resulted in the accumulation of approximately 50% of the cells in the G2/M phase. nih.gov This effect on the cell cycle is a common characteristic of many isothiocyanates, which are known to cause G2/M arrest in various cancer cell types. nih.govnih.gov
Apoptosis Induction and Mechanisms
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov The apoptotic process is triggered through multiple cellular pathways. Research indicates that this compound induces apoptosis through the mitochondrial pathway. nih.govmdpi.com This involves the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govresearchgate.net
Markers of apoptosis, such as the externalization of phosphatidylserine and DNA strand breaks, have been observed in cells treated with this compound. nih.gov In colon cancer cell lines, the combination of this compound with the chemotherapy drug 5-fluorouracil led to an intensification of cytotoxic activity, with apoptosis being the primary mechanism. mdpi.comnih.gov It has been suggested that while 5-FU induces the mitochondrial pathway of apoptosis, this compound may induce the receptor-mediated pathway, leading to a synergistic effect. mdpi.com
Anti-Angiogenic Effects in Preclinical Models
While direct studies on the anti-angiogenic effects of this compound are limited, the broader class of isothiocyanates has been shown to interfere with angiogenesis, the formation of new blood vessels that is crucial for tumor growth. nih.govnih.govnorthumbria.ac.uk Isothiocyanates can inhibit angiogenesis in both in vitro and in vivo models. nih.gov The proposed mechanisms for these anti-angiogenic effects include the targeting of key regulatory molecules such as hypoxia-inducible factor (HIF) and the inhibition of pro-angiogenic signaling pathways. nih.govnorthumbria.ac.uk Given that this compound shares the functional isothiocyanate group, it is plausible that it also possesses anti-angiogenic properties, though further specific research is needed.
Anti-Metastatic Potential
The potential of this compound to inhibit metastasis, the spread of cancer cells to other parts of the body, is an area of active research. Isothiocyanates, as a class, have been shown to suppress the metastatic potential of cancer cells. nih.gov The mechanisms underlying these anti-metastatic effects include the modulation of genes involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). northumbria.ac.uk Although direct evidence for this compound is not as abundant, its demonstrated effects on cell proliferation and apoptosis suggest it may also interfere with the complex processes of metastasis. mdpi.com
Influence on the Tumor Microenvironment
The tumor microenvironment, which includes surrounding cells, signaling molecules, and the extracellular matrix, plays a critical role in cancer progression. nih.gov Isothiocyanates have been shown to modulate the tumor microenvironment, which can in turn affect cancer cell behavior. nih.gov This can include altering the inflammatory response within the tumor microenvironment. nih.gov While specific studies on the influence of this compound on the tumor microenvironment are not detailed in the provided context, its known biological activities, such as inducing apoptosis and inhibiting cell growth, are likely to have significant impacts on the intricate ecosystem of a tumor. nih.govnih.gov
Antimicrobial Research:
No specific studies detailing the antibacterial effects of this compound against various bacterial strains were identified in the conducted search. General research into isothiocyanates demonstrates a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Compounds such as sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC) have been investigated for their efficacy against pathogens like Helicobacter pylori, Staphylococcus aureus, and Escherichia coli. nih.gov However, dedicated research to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against specific bacterial species is not presently available.
Molecular Mechanisms of Action
Carcinogen Metabolism Modulation
A critical aspect of 2-oxohexyl isothiocyanate's mechanism of action is its ability to influence the enzymatic pathways responsible for the metabolism of carcinogens. This modulation occurs through a dual approach: the inhibition of enzymes that activate carcinogens and the induction of enzymes that detoxify and eliminate them.
Inhibition of Phase I Enzymes (e.g., Cytochrome P450 Enzymes: CYP1A1, CYP1A2, CYP1B1)
This compound has been shown to inhibit the activity of Phase I cytochrome P450 (CYP) enzymes, including CYP1A1 and CYP1A2. researchgate.netsemanticscholar.org These enzymes are involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. researchgate.netresearchgate.net
Research has demonstrated that this compound can decrease the activity of CYP1A1 and CYP1A2 that has been induced by carcinogens like benzo[a]pyrene. researchgate.netsemanticscholar.org Studies comparing it to sulforaphane (B1684495) have shown that this compound can be a more potent inhibitor of CYP1A1 activity. researchgate.net Specifically, in MCF-7 breast cancer cells, this compound caused a linear inhibition of CYP1A1 catalytic activity with increasing concentrations. semanticscholar.org The mechanism of inhibition can be direct, by affecting the catalytic activity of the enzyme, or indirect, by reducing the protein levels of the enzyme. researchgate.net
| Enzyme | Effect of this compound | Cell Line | Inducer | Reference |
| CYP1A1 | Inhibition | MCF-7 | Benzo[a]pyrene | researchgate.netsemanticscholar.org |
| CYP1A2 | Inhibition | HepG2, Mcf7 | Benzo[a]pyrene | researchgate.net |
Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, NAD(P)H Quinone Dehydrogenase 1, UDP-glucuronosyltransferases)
In concert with inhibiting Phase I enzymes, this compound is a potent inducer of Phase II detoxification enzymes. researchgate.netnih.gov These enzymes, including Glutathione S-transferases (GSTs), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), play a crucial role in detoxifying and facilitating the excretion of carcinogens. frontiersin.orgnih.govnih.gov
Studies have shown that this compound induces quinone reductase (a synonym for NQO1) activity in various cell lines. mdpi.comif-pan.krakow.plnih.gov In murine hepatoma cells, its potency as an inducer of NQO1 was found to be comparable to that of sulforaphane. mdpi.com The induction of these enzymes enhances the cellular capacity to neutralize and eliminate harmful substances. nih.govresearchgate.net
Cellular Signaling Pathway Modulation
The biological effects of this compound are also mediated through its influence on critical cellular signaling pathways that regulate cellular defense mechanisms against oxidative stress and other damaging stimuli.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A key mechanism by which this compound exerts its effects is through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. mdpi.com Upon stimulation by inducers like isothiocyanates, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of its target genes. mdpi.comoup.com
Regulation of Antioxidant Response Elements (ARE)
The activation of the Nrf2 pathway leads to the upregulation of genes containing Antioxidant Response Elements (ARE) in their promoter regions. mdpi.complos.org The ARE is a cis-acting regulatory element that mediates the induction of numerous Phase II detoxification and antioxidant enzymes. oup.comscielo.org.co By activating Nrf2, this compound enhances the binding of Nrf2 to the ARE, thereby stimulating the transcription of genes that protect the cell from oxidative and electrophilic stress. mdpi.comscielo.org.co
Histone Deacetylase (HDAC) Inhibition
Emerging evidence suggests that isothiocyanates, including analogs of sulforaphane, can act as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. nih.gov By inhibiting HDACs, compounds like this compound can lead to histone hyperacetylation, a state associated with a more open chromatin structure and the reactivation of silenced genes, including tumor suppressor genes. nih.gov While direct studies on this compound's HDAC inhibitory activity are limited, the known effects of related isothiocyanates suggest this as a plausible mechanism of action. nih.govnih.gov
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Deactivation
Isothiocyanates (ITCs) are recognized for their ability to inhibit inflammatory pathways, a key factor in their chemopreventive activity. nih.gov A central mechanism in this process is the deactivation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govmdpi.com Constitutive activation of NF-κB is a common feature in various cancers, where it promotes the upregulation of anti-apoptotic genes, growth factors, and cytokines. nih.gov
The mechanisms by which ITCs inhibit NF-κB are multifaceted. Some ITCs, such as Benzyl isothiocyanate (BITC), have been shown to cause the deactivation of NF-κB, which leads to a decrease in the activity of cyclin D1, a protein critical for cell cycle progression. mdpi.com Research on sulforaphane (SFN), a closely related ITC, indicates it may suppress critical cell survival pathways through the active inhibition of NF-κB activation. plos.org This inhibition can prevent the degradation of IκB, a key inhibitor of NF-κB, thereby keeping NF-κB inactive in the cytoplasm. windows.net This action results in the decreased expression of numerous NF-κB target genes, including those for cyclooxygenase-2 (COX-2) and various inflammatory cytokines. nih.gov Furthermore, some studies suggest that ITCs may bind directly to thiol groups on the p50 subunit of NF-κB, preventing its binding to DNA, or inhibit NF-κB activity indirectly through the activation of the Nrf2 pathway. nih.gov In combination with certain chemotherapeutic agents, ITCs like sulforaphane have demonstrated a synergistic effect by reducing the activity of the NF-κB signaling pathway. bibliotekanauki.pl
Aryl Hydrocarbon Receptor (AhR) Translocation Influence
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) family, particularly CYP1A1 and CYP1A2. researchgate.netnih.gov The modulation of these enzymes is a recognized strategy for cancer chemoprevention. researchgate.netnih.gov
A study investigating the effects of sulforaphane and its synthetic analogues, this compound and alyssin (B1664812), examined their influence on AhR translocation in human hepatoma (HepG2) and breast cancer (Mcf7) cells. researchgate.netnih.gov The research aimed to determine if structural differences between these isothiocyanates altered their ability to inhibit the activity of CYP1A1 and CYP1A2 induced by benzo[a]pyrene. researchgate.netnih.gov The study performed a mechanistic analysis that included the effect of these ITCs on AhR translocation. researchgate.netnih.gov The underlying mechanism for the effect of isothiocyanates on cytochrome P450 expression is thought to involve, in part, a cross-talk between the Nrf2 and AhR pathways. researchgate.net The investigation confirmed that isothiocyanates, including this compound, were capable of decreasing the induced activity of these enzymes, with the inhibitory properties depending on the specific isothiocyanate and enzyme. nih.gov
Cellular Stress Response:
Induction of Reactive Oxygen Species (ROS) Formation
The generation of reactive oxygen species (ROS) is a significant mechanism by which isothiocyanates exert their anticancer effects. nih.govmdpi.com The impact of this compound on ROS levels has been shown to be dose-dependent and cell-type specific.
In a study comparing healthy human lymphoblastoid cells and human B-leukemia CCRF-SB cells, this compound demonstrated a complex effect on ROS (specifically H₂O₂) levels. if-pan.krakow.pl In healthy lymphoblastoid cells, a low concentration (1 µM) of this compound led to a decrease in cellular H₂O₂ to approximately 50% of the control. However, higher concentrations resulted in a dose-dependent increase in ROS. if-pan.krakow.pl In the CCRF-SB leukemia cells, lower concentrations (1–2.5 µM) of this compound caused a decrease in H₂O₂ levels to 50–60% of the control, whereas a higher concentration of 10 µM led to an increase in ROS. if-pan.krakow.pl This biphasic response, where low doses can have an antioxidant effect and high doses induce oxidative stress, is a characteristic of many isothiocyanates. frontiersin.org The induction of intracellular ROS by ITCs is linked to the disruption of mitochondrial membrane integrity and the initiation of apoptosis. nih.govmdpi.com
Table 1: Effect of this compound on ROS (H₂O₂) Formation in Different Cell Lines Data sourced from a study on human lymphoblastoid and CCRF-SB leukemia cells. if-pan.krakow.pl
| Cell Line | Concentration (µM) | Effect on H₂O₂ Level (as % of Control) |
| Human Lymphoblastoid Cells | 1 | ~50% |
| >1 | Dose-dependent increase | |
| CCRF-SB Leukemia Cells | 1 - 2.5 | ~50-60% |
| 10 | Increase |
Effects on Cellular Glutathione (GSH) Levels
Upon entering a cell, the primary target for isothiocyanates is often glutathione (GSH), a critical cellular antioxidant. mdpi.com ITCs react with the sulfhydryl group of GSH in a reaction catalyzed by glutathione S-transferase (GST), forming a conjugate that begins the metabolic process for eliminating the ITC. mdpi.com This interaction can lead to a depletion of the cellular GSH pool, impacting the cell's redox balance. if-pan.krakow.pl
The effect of this compound on GSH levels varies between different cell types. In CCRF-SB leukemia cells, this compound caused a dose-dependent decrease in the cellular GSH level, reaching 30% of the control at a concentration of 10 µM. if-pan.krakow.pl In contrast, the response in healthy lymphoblastoid cells was more complex: a decrease in GSH was observed at lower concentrations (1–2.5 µM), followed by a significant rise at 5 µM (though still below control levels), and another significant decrease at 10 µM. if-pan.krakow.pl Notably, among the isothiocyanates tested (sulforaphane, alyssin, and this compound), this compound caused the most substantial decrease in GSH levels in both cell lines. if-pan.krakow.pl This depletion of GSH can render cancer cells more vulnerable to oxidative stress and subsequent cell death. mdpi.com
Table 2: Effect of this compound on Cellular Glutathione (GSH) Levels Data sourced from a comparative study on different isothiocyanates. if-pan.krakow.pl
| Cell Line | Concentration (µM) | Effect on GSH Level |
| CCRF-SB Leukemia Cells | 1 - 10 | Dose-dependent decrease (down to 30% of control at 10 µM) |
| Human Lymphoblastoid Cells | 1 - 2.5 | Decrease |
| 5 | Significant rise (still below control) | |
| 10 | Significant decrease |
Mitochondrial Dysfunction and Membrane Depolarization
The anticancer activity of this compound is linked to the induction of apoptosis through the mitochondrial pathway. mdpi.com A key event in this pathway is the disruption of mitochondrial function, often characterized by the depolarization of the mitochondrial membrane potential (ΔΨm). bibliotekanauki.plmdpi.com The loss of mitochondrial membrane potential is a critical step that can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately activating the caspase cascade and executing cell death. mdpi.comthno.org
Research has demonstrated that this compound can induce mitochondrial membrane depolarization. bibliotekanauki.pl In a study on the HT-29 colon cancer cell line, a combination treatment including this compound resulted in the depolarization of the mitochondrial membrane. bibliotekanauki.pl This effect is consistent with the known mechanisms of other isothiocyanates, which are reported to cause ROS-initiated mitochondrial dysfunction. plos.orgmdpi.com The induction of ROS by ITCs can directly damage the mitochondrial membrane, leading to its depolarization and initiating the intrinsic apoptotic pathway. plos.org
Ferroptosis Induction in Specific Cancer Models
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com This process is critically regulated by the antioxidant system, particularly the glutathione-dependent enzyme Glutathione Peroxidase 4 (GPX4), which neutralizes lipid peroxides. mdpi.com The inhibition or depletion of GSH can lead to the inactivation of GPX4, resulting in the accumulation of lipid peroxides and subsequent ferroptotic cell death. mdpi.com
Given that this compound potently depletes cellular glutathione (GSH), it possesses a mechanism intrinsically linked to the induction of ferroptosis. if-pan.krakow.pl By reducing GSH levels, this compound can impair the function of GPX4, making cells, especially those already under high oxidative stress, susceptible to this form of cell death. While direct studies on ferroptosis induction by this compound alone are limited, research into novel isothiocyanate-containing hybrid molecules has provided strong evidence for this mechanism. One such study detailed the design of an isothiocyanate-containing hybrid compound that was shown to induce ferroptosis specifically in GSH-deficient prostate cancer cells. nih.gov This suggests that the isothiocyanate moiety is capable of triggering ferroptosis, a pathway that represents a promising therapeutic strategy for overcoming resistance to other forms of cell death in cancer. mdpi.com
Interactions with Drug Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be significantly influenced by co-administered compounds. Isothiocyanates (ITCs), including this compound, are known to interact with the biological systems responsible for drug metabolism and transport. nih.govfrontiersin.org These interactions can alter the bioavailability, efficacy, and potential toxicity of concurrently administered therapeutic agents by modulating the activity of key enzymes and transport proteins. nih.govfrontiersin.orgbibliotekanauki.pl
Research indicates that ITCs can modify the metabolism of anticancer drugs, which may enhance their effectiveness. nih.govfrontiersin.org The primary mechanisms for these interactions involve the modulation of Phase I and Phase II metabolic enzymes, as well as Phase III drug transporters. nih.govbibliotekanauki.pl
Modulation of Drug-Metabolizing Enzymes
Phase I Enzymes: Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, are crucial for the metabolism of a vast number of drugs and xenobiotics. This compound, a synthetic analogue of sulforaphane, has been investigated for its effects on these enzymes. nih.govresearchgate.net Studies have demonstrated that this compound can inhibit the activity of specific CYP enzymes, a recognized strategy for cancer chemoprevention. nih.gov
Specifically, research using human cancer cell lines (HepG2 and Mcf7) has shown that this compound is capable of inhibiting the activity of CYP1A1 and CYP1A2 that has been induced by carcinogens like benzo[a]pyrene. nih.govresearchgate.net Compared to the well-studied sulforaphane, this compound and another analogue, alyssin, were found to be more potent inhibitors of this induced activity. nih.gov The mechanistic action appears to differ between the two enzymes; the compound directly inhibits CYP1A1, whereas it decreases CYP1A2 activity by reducing the enzyme's protein levels. nih.govresearchgate.net However, in one study using Mcf7 cells where enzyme activity was induced by different polycyclic aromatic hydrocarbons (anthracene and dibenzo[a,h]anthracene), this compound was found to be a weaker inhibitor than sulforaphane and alyssin. nih.gov
Phase II Enzymes: Isothiocyanates are well-documented inducers of Phase II detoxification enzymes, which facilitate the conjugation and subsequent excretion of metabolites. nih.gov This induction is a key part of their protective effect against carcinogens. mdpi.com By increasing the activity of enzymes such as Glutathione S-transferases (GSTs) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), ITCs can affect the clearance and bioavailability of other drugs. nih.gov For instance, studies on Caco-2 colon cancer cells showed that ITCs, when administered with drugs like furosemide, verapamil, or ketoprofen, can enhance the gene expression and activity of GSTA1, GSTA3, and NQO1. bibliotekanauki.pl
Influence on Drug Transporters (Phase III Metabolism)
Beyond metabolic enzymes, this compound can influence the function of drug transporters, which are critical for the efflux of drugs and their metabolites from cells. Research has shown that ITCs can induce the expression of Phase III transport proteins, such as Multidrug Resistance-Associated Protein 1 (MRP1). bibliotekanauki.pl This induction may lead to changes in drug efficacy and could contribute to the development of multidrug resistance by increasing the cellular excretion of therapeutic agents. bibliotekanauki.pl
The following table summarizes the observed interactions of this compound with key components of drug pharmacokinetics.
| Target | Organism/Cell Line | Effect | Research Finding | Citation |
| Phase I Enzymes | ||||
| CYP1A1 | Human (HepG2, Mcf7) | Inhibition | Directly inhibits benzo[a]pyrene-induced activity. | nih.govresearchgate.net |
| CYP1A2 | Human (HepG2, Mcf7) | Inhibition | Decreases benzo[a]pyrene-induced activity via protein-level reduction. | nih.govresearchgate.net |
| Phase II Enzymes | ||||
| GSTA1, GSTA3 | Human (Caco-2) | Induction | Enhances gene expression and activity when co-administered with certain drugs. | bibliotekanauki.pl |
| NQO1 | Human (Caco-2) | Induction | Enhances gene expression and activity when co-administered with certain drugs. | bibliotekanauki.pl |
| Phase III Transporters | ||||
| MRP1 | Human (Caco-2) | Induction | Enhances gene expression and activity when co-administered with certain drugs. | bibliotekanauki.pl |
Structure Activity Relationship Sar Studies
Comparative Analysis with Sulforaphane (B1684495) (SFN) and Other Isothiocyanates
The biological activities of 2-oxohexyl isothiocyanate have been evaluated in comparison to other well-known isothiocyanates, such as sulforaphane (SFN), alyssin (B1664812), and 5-methylsulfinyl-n-amyl isothiocyanate. These comparative studies highlight the nuanced differences in their effects on various cellular processes.
In studies comparing their impact on cancer cells, this compound, SFN, and alyssin have demonstrated distinct profiles. For instance, in human B-leukemia CCRF-SB cells, this compound exhibited the lowest IC50 value, indicating the highest cytotoxic potency, followed by alyssin and then SFN. if-pan.krakow.pl Conversely, in healthy human lymphoblastoid cells, all three isothiocyanates showed similar cytotoxic effects. if-pan.krakow.pl This suggests a degree of selectivity in the action of this compound towards cancerous cells.
When assessing their ability to induce phase II detoxification enzymes, a key mechanism of chemoprevention, the results vary. In terms of inducing quinone reductase (QR) activity in lymphoblastoid cells, SFN was the most potent, followed closely by this compound, with alyssin being significantly less effective. if-pan.krakow.pl In murine hepatoma cells, this compound and SFN were found to be equipotent as inducers of NAD(P)H:quinone oxidoreductase (QR). mdpi.com
Furthermore, in the context of inhibiting cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens, this compound and alyssin (5-methylsulfinyl-n-amyl isothiocyanate) were found to be more potent inhibitors of CYP1A1 activity than SFN. researchgate.net Specifically, alyssin directly reduced CYP1A1 catalytic activity, while this compound caused a linear inhibition of its activity with increasing concentration. mdpi.com However, in another study, this compound was found to be the weakest inhibitor of CYP1A1 and CYP1A2 activity induced by certain polycyclic aromatic hydrocarbons when compared to SFN and alyssin. nih.gov
These findings underscore that the biological effects of this compound are highly context-dependent, varying with the cell type and the specific biological endpoint being measured. The structural differences between these ITCs, though seemingly minor, lead to significant variations in their biological activities.
Interactive Table: Comparative Activity of Isothiocyanates
| Compound | Cell Line | Activity Metric | Relative Potency |
| This compound | CCRF-SB (Leukemia) | Cytotoxicity (IC50) | Highest |
| Sulforaphane | CCRF-SB (Leukemia) | Cytotoxicity (IC50) | Lowest |
| Alyssin | CCRF-SB (Leukemia) | Cytotoxicity (IC50) | Intermediate |
| This compound | Lymphoblastoid (Healthy) | Cytotoxicity (IC50) | Similar to SFN |
| Sulforaphane | Lymphoblastoid (Healthy) | Cytotoxicity (IC50) | Similar to 2-oxohexyl ITC |
| Alyssin | Lymphoblastoid (Healthy) | Cytotoxicity (IC50) | Highest IC50 |
| This compound | Lymphoblastoid (Healthy) | QR Induction (CD value) | Similar to SFN |
| Sulforaphane | Lymphoblastoid (Healthy) | QR Induction (CD value) | Lowest CD value (most potent) |
| Alyssin | Lymphoblastoid (Healthy) | QR Induction (CD value) | Highest CD value (least potent) |
| This compound | Hepa 1c1c7 (Murine Hepatoma) | QR Induction | Equipotent to SFN |
| Sulforaphane | Hepa 1c1c7 (Murine Hepatoma) | QR Induction | Equipotent to 2-oxohexyl ITC |
| This compound | Mcf7 (Breast Cancer) | CYP1A1 Inhibition | Weaker than SFN and Alyssin |
| Sulforaphane | Mcf7 (Breast Cancer) | CYP1A1 Inhibition | Similar to Alyssin |
| Alyssin | Mcf7 (Breast Cancer) | CYP1A1 Inhibition | Similar to SFN |
Impact of Functional Group Substitutions (e.g., Carbonyl vs. Sulfinyl)
A key structural distinction between this compound and sulforaphane lies in the functional group at the second position of the alkyl chain: a carbonyl (C=O) group in the former and a sulfinyl (S=O) group in the latter. ptfarm.pl This substitution has a profound impact on the molecule's electronic properties and, consequently, its biological activity.
The replacement of the sulfinyl group in sulforaphane with a carbonyl group to form this compound can alter the molecule's reactivity. ptfarm.pl Acyl isothiocyanates, which contain a carbonyl group adjacent to the isothiocyanate moiety, are known to be more reactive than their alkyl counterparts due to the electron-withdrawing nature of the acyl group. arkat-usa.orgresearchgate.net While both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger electron-withdrawing effect. researchgate.netrsc.org However, carbonyl groups allow for more efficient delocalization of electrons. researchgate.net The difference in reactivity between carbonyl and thiocarbonyl compounds has also been noted, with isocyanates reacting much faster than isothiocyanates. nih.gov
In the context of chemoprevention, this structural change appears to influence the potency of these compounds. For instance, while both SFN and this compound are potent inducers of phase II enzymes, their efficacy can differ depending on the cellular context. if-pan.krakow.plmdpi.com The substitution of the sulfur atom with a carbon in the alkyl chain of this compound has been suggested to reduce its inhibitory potency on certain enzymes compared to alyssin, which retains the sulfur atom. mdpi.com This suggests that the presence and nature of the heteroatom in the alkyl chain are critical determinants of biological activity.
Influence of Alkyl Chain Length on Biological Potency
The length of the alkyl chain connecting the isothiocyanate group to other functional moieties is another critical factor influencing biological potency. oup.com Studies on various isothiocyanates have shown that altering the chain length can significantly impact their effectiveness in different biological assays.
Generally, for certain biological activities, an increase in the alkyl chain length of isothiocyanates is associated with enhanced potency. nih.gov For example, the inhibitory activity of arylalkyl isothiocyanates against lung tumorigenesis was found to increase as the alkyl chain was extended from one to six methylene (B1212753) groups. nih.gov This is often attributed to increased lipophilicity, which can enhance cellular uptake. nih.gov
However, this trend is not universal and can be tissue-specific. In a rat esophagus model, shorter-chain isothiocyanates were more effective inhibitors of carcinogenesis than their longer-chain counterparts. oup.com For instance, phenylpropyl isothiocyanate was a more potent inhibitor than phenylbutyl isothiocyanate, and phenylhexyl isothiocyanate actually enhanced tumorigenesis. oup.com This highlights the complex interplay between chemical structure and biological context. In the case of this compound, its six-carbon chain places it in a category of longer-chain aliphatic isothiocyanates, and its activity is likely influenced by this feature in a manner that is dependent on the specific biological system being studied. A study comparing this compound with its longer-chain analog, 2-oxoheptyl isothiocyanate, found the latter to be more cytotoxic. ptfarm.pl
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of chiral compounds. For isothiocyanates that possess a chiral center, such as sulforaphane, the different enantiomers can exhibit distinct biological effects.
Sulforaphane naturally occurs as the (R)-enantiomer, which is generally considered the more biologically active form. researchgate.net The (S)-enantiomer is often found to be inactive or significantly less active. researchgate.net This highlights the importance of stereospecific interactions with biological targets, such as enzymes or receptors.
While this compound itself is not chiral, the principles of stereoselectivity observed with related compounds like sulforaphane underscore the specificity of the molecular interactions that govern the biological effects of isothiocyanates. Any modification to the structure of this compound that introduces a chiral center would necessitate an evaluation of the individual enantiomers to fully understand their structure-activity relationships.
Combinatorial Therapeutic Approaches in Preclinical Models
Synergistic/Additive Interactions with Conventional Anticancer Agents (e.g., 5-Fluorouracil (B62378), Cisplatin, Doxorubicin, Gemcitabine)
Preclinical research has focused significantly on the interaction between 2-Oxohexyl isothiocyanate and the widely used chemotherapeutic drug 5-Fluorouracil (5-FU). grafiati.com Studies on various cancer cell lines reveal that the nature of this interaction is highly dependent on the specific cancer type.
In colon cancer models, the combination of this compound and 5-FU has demonstrated notable synergistic and additive effects. grafiati.comresearchgate.net A synergistic effect was particularly observed in the HT-29 colon cancer cell line, where the combination led to enhanced cytotoxic activity. nih.gov The interaction in colon cancer cells was often synergistic at higher effect levels, while additive effects were also noted. nih.gov This combined treatment was shown to act synergistically, an activity dependent on the cytostatic properties of both compounds, leading to an intensified cytotoxic effect. grafiati.com
Conversely, the response in prostate cancer cell lines was more varied. While additive effects were predominant in some prostate cancer cells, the LNCaP cell line exhibited antagonism at all tested levels, underscoring the cell-specific characteristics of these drug interactions. nih.gov
The table below summarizes the observed interactions in different in vitro cancer models.
| Cell Line | Cancer Type | Interacting Agent | Type of Interaction Observed | Key Finding |
| HT-29 | Colon Cancer | 5-Fluorouracil | Synergism/Additivism | Enhanced cytotoxic activity and apoptosis. nih.goviiar-suppl.com |
| Caco-2 | Colon Cancer | 5-Fluorouracil | Synergism/Additivism | Increased anticancer activity of 5-FU. nih.gov |
| PC-3 | Prostate Cancer | 5-Fluorouracil | Additivism | Additive effects were prevalent. nih.gov |
| LNCaP | Prostate Cancer | 5-Fluorouracil | Antagonism | Antagonistic at all tested levels. nih.gov |
Based on the available preclinical data, detailed studies on the combinatorial effects of this compound with other conventional anticancer agents such as Cisplatin, Doxorubicin, and Gemcitabine are limited. While the broader class of isothiocyanates, particularly sulforaphane (B1684495), has been studied in combination with these agents, specific findings for this compound are not extensively documented in the reviewed literature. nih.govnih.gov
Combinations with Other Phytochemicals
The potential of combining this compound with other natural or synthetic compounds has also been explored in preclinical settings. Research into its combination with the organoselenium compound Selol on HT-29 colorectal cancer cells indicated a synergistic toxic effect. researchgate.net Other investigations involving isothiocyanates with acetyl groups, such as this compound, have been conducted to determine their selective action and cytotoxic effects. science24.com
| Interacting Compound | Cancer Model | Observed Effect |
| Selol | HT-29 Colon Cancer Cells | Synergistic toxic effect. researchgate.net |
Mechanistic Insights into Synergistic Interactions
The synergistic and additive effects observed when this compound is combined with other agents are rooted in its molecular mechanisms of action. The primary mechanism underlying the synergy with 5-FU in colon cancer is the induction of apoptosis, or programmed cell death. grafiati.comdokumen.pub
Key mechanistic findings include:
Intensification of Cytotoxicity: The combination leads to a greater cancer cell-killing effect than either agent used alone. grafiati.com
Induction of Apoptosis: The synergistic effect is largely attributed to an enhanced induction of apoptosis in cancer cells. grafiati.comhep.com.cngoogle.com Studies in leukemia and melanoma cells have also shown that this compound induces cell growth arrest and apoptosis. dokumen.pubhep.com.cngoogle.comstudylibtr.com
Dependence on Cytostatic Properties: The synergy relies on the ability of both compounds to inhibit cell proliferation (cytostatic activity), which then culminates in a stronger cytotoxic outcome. grafiati.com
Strategies for Enhanced Therapeutic Efficacy
The findings from combinatorial studies point toward specific strategies for improving therapeutic outcomes in cancer treatment.
One primary strategy is the use of combination therapy itself, which allows for a multi-pronged attack on cancer cells. By combining this compound with a conventional drug like 5-FU, it may be possible to achieve a greater therapeutic effect. grafiati.com
Another potential strategy involves sequential drug administration . A preclinical study utilized a pretreatment scheme where colon cancer cells were first exposed to this compound to sensitize them before the administration of 5-FU. This approach suggests that the order and timing of drug delivery could be crucial for maximizing synergistic effects.
The overarching goal of these strategies is to enhance the anticancer efficacy while potentially allowing for the use of lower concentrations of the conventional chemotherapeutic agent, which could in turn reduce treatment-related toxicity.
Analytical Methodologies and in Vitro Assessment Techniques
Quantitative Analysis of Interactions:
Chou-Talalay Method for Combination Index Determination
The Chou-Talalay method is a widely accepted approach for quantifying the nature of interactions between two or more drugs. ppm.edu.plniscair.res.in This method calculates a Combination Index (CI), which provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). ppm.edu.plnih.govmdpi.com
In studies involving 2-oxohexyl isothiocyanate, the Chou-Talalay method has been employed to evaluate its interactive effects with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govmdpi.com Research has shown that the combination of this compound and 5-FU can result in synergistic effects in colon cancer cell lines, specifically enhancing cytotoxic activity. frontiersin.orgresearchgate.netresearchgate.net For instance, a sequential treatment involving a 24-hour pretreatment with this compound followed by a 72-hour treatment with 5-FU demonstrated a synergistic interaction in colon cancer models. mdpi.comresearchgate.net The type of interaction, however, can be cell-line dependent, with some studies showing antagonism in certain prostate cancer cell lines. frontiersin.orgresearchgate.net
The CI values are crucial for determining the potential clinical applications of these combinations and for designing future studies to optimize the use of isothiocyanates in combination with other anticancer agents. nih.govfrontiersin.org The method also allows for the calculation of the Dose Reduction Index (DRI), which indicates how much the dose of a drug can be reduced in a combination to achieve the same effect as when administered alone. mdpi.com
Table 1: Interaction of this compound with 5-Fluorouracil in Different Cancer Cell Lines
| Cell Line | Combination | Interaction Type (CI Value) | Reference |
|---|---|---|---|
| HT-29 (Colon) | 2-Oxohexyl ITC + 5-FU | Synergism (CI < 1) | frontiersin.orgresearchgate.net |
| Caco-2 (Colon) | 2-Oxohexyl ITC + 5-FU | Synergism/Additive | nih.govmdpi.com |
| PC-3 (Prostate) | 2-Oxohexyl ITC + 5-FU | Additive/Antagonism | nih.govresearchgate.net |
| LNCaP (Prostate) | 2-Oxohexyl ITC + 5-FU | Antagonism (CI > 1) | nih.govfrontiersin.org |
This table is for illustrative purposes and summarizes general findings. Specific CI values can vary based on experimental conditions.
Cell Viability and Proliferation Assays:
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. if-pan.krakow.plspringernature.com It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified. semanticscholar.orgplos.org
The MTT assay has been utilized to determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. if-pan.krakow.plnih.gov Studies have demonstrated that this compound inhibits the growth of leukemia L-1210 and melanoma ME-18 cells in a dose-dependent manner. nih.govresearcher.life The IC50 value, the concentration that inhibits cell viability by 50%, has been determined for this compound in different cell lines, including human lymphoblastoid and B-leukemia CCRF-SB cells. if-pan.krakow.pl In some instances, this compound has shown more potent anticancer capabilities than its well-known analogue, sulforaphane (B1684495). mdpi.com
This assay is also fundamental in combination studies, providing the primary data on cell viability that is then used to calculate the Combination Index via the Chou-Talalay method. mdpi.com
Table 2: IC50 Values of this compound in Different Cell Lines Determined by MTT Assay
| Cell Line | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|
| Human B-lymphoblastoid cells | ~6 | 48 h | if-pan.krakow.pl |
| CCRF-SB (B-leukemia) | < 6 | 48 h | if-pan.krakow.pl |
Actual values can vary between experiments.
CVS Assay
The Crystal Violet Staining (CVS) assay is another method used to assess cell viability. springernature.comepo.org This technique stains the DNA of adherent cells, and the amount of retained dye is directly proportional to the number of cells, providing a measure of cell survival. springernature.commdpi.com
Research comparing the MTT and CVS assays for assessing the effects of anticancer agents, including isothiocyanates, has been conducted. ppm.edu.plplos.org For some compounds, discrepancies between the results of the two assays have been noted. In the case of 2-oxoheptyl isothiocyanate, a close analogue of this compound, the IC50 value obtained with the CVS assay was lower than that from the MTT assay. ppm.edu.pl This highlights the importance of using multiple assays to confirm findings, as the CVS assay measures cell number directly, while the MTT assay measures metabolic activity, which can sometimes be influenced by the tested compound. springernature.complos.org
Cell Cycle Analysis:
Flow Cytometry for Cell Cycle Distribution
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comkoreascience.kr Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds to DNA. The fluorescence intensity of individual cells is then measured, which is proportional to their DNA content, allowing for the determination of the cell cycle phase. mdpi.commdpi.com
Studies have utilized flow cytometry to investigate the effect of this compound on the cell cycle of cancer cells. nih.govptfarm.pl It has been observed that this compound can induce cell cycle arrest, which is a key mechanism for inhibiting cancer cell proliferation. mdpi.comnih.gov For example, in combination with 5-FU, this compound has been shown to cause an accumulation of cells in the S phase or G2/M phase, depending on the cell line. mdpi.comptfarm.pl In some cases, treatment with this compound alone resulted in a significant increase in the number of cells in the S phase. ptfarm.pl These findings suggest that the antiproliferative activity of this compound is, at least in part, due to its ability to disrupt the normal progression of the cell cycle. researchgate.net
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Chinese Hamster Fibroblast (V79) | 2-Oxohexyl ITC + 5-FU | Accumulation in S phase | ptfarm.pl |
| Colon Cancer Cells | 2-Oxohexyl ITC + 5-FU | Cell cycle arrest (S or G2/M) | mdpi.comresearchgate.net |
| Leukemia (L-1210) & Melanoma (ME-18) | 2-Oxohexyl ITC | Cell growth arrest | nih.gov |
Specific phase of arrest can be cell-type and concentration-dependent.
Apoptosis and Cell Death Detection
The investigation of this compound's effects on cellular fate, particularly its ability to induce programmed cell death (apoptosis), employs a variety of sophisticated analytical techniques. These methods allow for the detailed examination of morphological and biochemical changes that characterize apoptotic cells.
Confocal Microscopy for Morphological Changes and Mitochondrial Potential
Confocal laser-scanning microscopy is a critical tool for visualizing the morphological hallmarks of apoptosis and assessing mitochondrial health in cells treated with this compound. nih.gov This high-resolution imaging technique allows researchers to observe changes in cell structure and specific organelles, such as the mitochondria, which play a central role in the apoptotic process.
One key application is the evaluation of the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early event in apoptosis. In studies involving this compound, cells are treated with the compound and then loaded with potential-sensitive fluorescent dyes. if-pan.krakow.pl For instance, the dye 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine chloride (commercially known as Mitolight™) is used to assess mitochondrial polarization. if-pan.krakow.pl Healthy, non-apoptotic cells with high mitochondrial membrane potential accumulate this dye in their mitochondria, emitting red fluorescence. if-pan.krakow.pl Following treatment with apoptosis-inducing agents like this compound, the mitochondrial membrane depolarizes, leading to a decrease in red fluorescence and a corresponding increase in green fluorescence as the dye leaks into the cytoplasm. if-pan.krakow.plicm.edu.pl This shift in fluorescence is visualized and quantified using the confocal microscope, providing clear evidence of mitochondrial pathway involvement in apoptosis. if-pan.krakow.plmdpi.com
Studies on human lymphoblastoid cells and B-leukemia CCRF-SB cells treated with this compound have utilized confocal microscopy to reveal these changes in mitochondrial potential. if-pan.krakow.pl The technique has also been applied to observe other apoptotic features, such as chromatin condensation and the formation of apoptotic bodies. mdpi.com
Western Blotting for Apoptotic Protein Markers
Western blotting is an essential technique used to detect and quantify specific proteins involved in the apoptotic cascade following cellular exposure to this compound. This method allows for the analysis of key regulatory proteins that control the initiation and execution of apoptosis.
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members, are primary targets for analysis. unibo.itoup.com The ratio of these proteins is crucial for determining cell survival or death. An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction. unibo.itresearchgate.net While direct studies detailing the effect of this compound on these specific proteins are part of broader research, the methodology is standard for related isothiocyanates. For example, studies on sulforaphane show that it can increase the expression of the pro-apoptotic Bax protein while decreasing the levels of anti-apoptotic Bcl-2 and Bcl-XL proteins. oup.com
Another critical group of proteins analyzed by Western blot are caspases, the executioners of apoptosis. The activation of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) is a hallmark of apoptosis. mdpi.comresearchgate.net Research on the combined effects of this compound and 5-fluorouracil in colon cancer cells has used Western blotting to demonstrate the induction of both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways of apoptosis. mdpi.comresearchgate.net This involves detecting the cleaved, active forms of these caspases. mums.ac.ir
The table below summarizes key apoptotic protein markers and their functions, which are commonly analyzed using Western blotting in the context of isothiocyanate research.
| Protein Marker | Function in Apoptosis | Expected Change with this compound |
| Bax | Pro-apoptotic; promotes mitochondrial membrane permeabilization. unibo.it | Increase |
| Bcl-2 | Anti-apoptotic; inhibits mitochondrial membrane permeabilization. unibo.it | Decrease |
| Caspase-9 | Initiator caspase activated in the intrinsic (mitochondrial) pathway. researchgate.net | Increase in cleaved/active form |
| Caspase-8 | Initiator caspase activated in the extrinsic (death receptor) pathway. mdpi.com | Increase in cleaved/active form |
| Caspase-3 | Effector caspase; cleaves cellular substrates to execute apoptosis. mdpi.commums.ac.ir | Increase in cleaved/active form |
Flow Cytometry for Apoptosis Markers
Flow cytometry is a powerful, high-throughput technique used to analyze the characteristics of individual cells within a population. In the study of this compound, it is employed to quantify the extent of apoptosis and identify distinct stages of cell death. nih.govresearchgate.net
A widely used flow cytometry assay for apoptosis involves the dual staining of cells with Annexin V and a viability dye like propidium iodide (PI). plos.orguea.ac.uk Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.gov By using a fluorescently labeled Annexin V (e.g., FITC-Annexin V), early apoptotic cells can be identified. plos.org
Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. uea.ac.uk Therefore, by analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between different cell populations:
Live cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
This method has been used to demonstrate that this compound induces apoptosis in cell lines such as mouse leukemia L-1210 and human melanoma ME-18. nih.gov Flow cytometry can also be used to analyze other apoptotic events, such as DNA fragmentation (sub-G1 peak analysis) and cell cycle arrest. nih.govresearchgate.net
Enzyme Activity Measurement
This compound is known to modulate the activity of various enzymes involved in xenobiotic metabolism. Specific assays are used to quantify these effects, particularly on Phase II detoxifying enzymes and Phase I metabolizing enzymes.
NAD(P)H:quinone Reductase (QR) Activity Assays
NAD(P)H:quinone reductase (QR), also known as NQO1, is a key Phase II detoxification enzyme that protects cells against carcinogens and oxidative stress. mdpi.com Isothiocyanates, including this compound, are potent inducers of QR. nih.govif-pan.krakow.pl
The activity of QR is typically measured using a spectrophotometric assay. if-pan.krakow.pl A common method involves measuring the NADPH-dependent reduction of a substrate, such as menadione, which then reduces a dye like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). if-pan.krakow.pl The activity is quantified by measuring the change in absorbance at a specific wavelength (e.g., 610 nm) and is normalized to the total protein content of the cell lysate. if-pan.krakow.pl
A key metric derived from these assays is the "CD value," which is the concentration of the compound required to double the specific activity of QR. if-pan.krakow.pl A lower CD value indicates a more potent inducer. Research has shown that this compound is an effective inducer of QR activity in both healthy human lymphoblastoid cells and leukemia CCRF-SB cells. if-pan.krakow.pl
The table below shows a comparison of the QR induction potency (CD value) for this compound and the related compound sulforaphane in different cell lines, as reported in a study. if-pan.krakow.pl
| Cell Line | Compound | CD Value (µM) to Double QR Activity |
| Human Lymphoblastoid | This compound | 2.5 |
| Human Lymphoblastoid | Sulforaphane | 2.2 |
| CCRF-SB (Leukemia) | This compound | 2.6 |
| CCRF-SB (Leukemia) | Sulforaphane | 5.5 |
Data sourced from a study on the differential response of human healthy lymphoblastoid and CCRF-SB leukemia cells. if-pan.krakow.pl
Cytochrome P450 Enzyme Activity Assays
Cytochrome P450 (CYP) enzymes are a family of Phase I enzymes that are crucial for the metabolism of a wide range of xenobiotics, including drugs and procarcinogens. researchgate.netoup.com Some CYPs, like CYP1A1 and CYP1A2, can activate certain procarcinogens into their ultimate carcinogenic forms. researchgate.net Inhibition of these enzymes is a recognized strategy for cancer chemoprevention.
The effect of this compound on CYP activity is assessed using in vitro assays with human liver microsomes or specific cell lines (e.g., HepG2) that express these enzymes. researchgate.netnih.gov The activity of a specific CYP isoform is measured by monitoring the metabolism of a probe substrate that is specific to that enzyme. The formation of the metabolite is typically quantified using techniques like high-performance liquid chromatography (HPLC) or, more commonly in modern screening, luminogenic or fluorogenic methods. nih.gov
Luminogenic assays (e.g., P450-Glo™ assays) are particularly advantageous due to their speed, sensitivity, and reduced interference. nih.gov In these assays, a CYP-specific substrate is converted into a luciferin (B1168401) derivative, which then reacts with luciferase to produce light. The amount of light generated is directly proportional to the CYP enzyme activity. nih.gov
Studies have investigated the inhibitory potential of this compound against CYP1A1 and CYP1A2 activity induced by procarcinogens like benzo[a]pyrene. researchgate.net Research indicates that this compound is capable of decreasing the induced activity of these enzymes, suggesting a chemopreventive potential by inhibiting the metabolic activation of carcinogens. researchgate.net The inhibitory mechanism can be a direct effect on the enzyme or a reduction in the enzyme's protein level. researchgate.net
Reactive Oxygen Species (ROS) Detection
The assessment of reactive oxygen species (ROS) is a critical component in the in vitro evaluation of bioactive compounds. ROS are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance between ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, which is implicated in various cellular processes. The Dihydrorhodamine 123 (DHR) assay is a common and reliable method for quantifying intracellular ROS levels, particularly hydrogen peroxide.
The Dihydrorhodamine 123 (DHR) assay is a well-established method for the detection of intracellular ROS. if-pan.krakow.pl The fundamental principle of this assay lies in the use of dihydrorhodamine 123, a non-fluorescent and uncharged molecule that can freely permeate the cell membrane. if-pan.krakow.plplos.org Once inside the cell, DHR is oxidized by ROS, primarily hydrogen peroxide (H₂O₂), into its fluorescent counterpart, rhodamine 123 (R123). plos.org The resulting rhodamine 123 is a positively charged molecule that preferentially accumulates within the mitochondria. if-pan.krakow.pl The intensity of the fluorescence emitted by rhodamine 123 is directly proportional to the amount of ROS present within the cell. This fluorescence can be measured using a fluorescence plate reader or visualized through confocal microscopy. if-pan.krakow.plplos.org
In a study investigating the effects of this compound on human healthy lymphoblastoid cells and CCRF-SB leukemia cells, the DHR assay was employed to determine the levels of ROS formation. if-pan.krakow.pl Cells were treated with varying concentrations of this compound for 48 hours. Following this incubation period, the cells were loaded with DHR 123 to assess the changes in intracellular ROS levels. if-pan.krakow.pl
The research findings indicated a differential response to this compound in the two cell lines. In the healthy lymphoblastoid cells, treatment with this compound at lower concentrations (around 1 µM) led to a decrease in cellular H₂O₂ levels to approximately 50% of the control. if-pan.krakow.pl However, as the concentration of this compound increased, a dose-dependent rise in ROS was observed, reaching up to 80% of the control level at a concentration of 10 µM. if-pan.krakow.pl In the CCRF-SB leukemia cells, a reduction in ROS levels was also noted. if-pan.krakow.pl
The table below summarizes the observed changes in ROS levels in both cell lines following treatment with this compound, as measured by the DHR 123 assay.
Table 1: Effect of this compound on ROS Levels Measured by DHR 123 Assay
| Cell Line | Concentration of this compound | Observed Effect on ROS Levels (as % of Control) |
|---|---|---|
| Healthy Lymphoblastoid Cells | ~1 µM | Decrease to ~50% |
| 10 µM | Increase to 80% |
| CCRF-SB Leukemia Cells | Not Specified | Reduction in ROS |
Future Research Directions and Translational Potential
Elucidating Novel Molecular Targets and Signaling Networks
While initial studies have shown that 2-oxohexyl isothiocyanate can induce apoptosis through both mitochondrial and receptor-mediated pathways and cause cell cycle arrest, a deeper understanding of its molecular interactions is necessary. mdpi.com Isothiocyanates as a class are known to modulate a wide array of cellular signaling pathways critical to cancer progression, including cell proliferation, angiogenesis, and metastasis. nih.govnih.gov
Future research should focus on identifying the direct molecular targets of this compound. Isothiocyanates are known electrophiles that can interact with cellular proteins, and identifying these binding partners is crucial. nih.gov Investigations should aim to delineate the compound's effects on key signaling cascades such as:
MAPK Pathways (ERK, JNK, p38): These pathways are central to regulating cellular responses to stress, proliferation, and apoptosis. nih.govnih.gov Studies on other isothiocyanates have shown modulation of these cascades, suggesting they are probable targets for this compound as well. nih.gov
The p53 Pathway: As a critical tumor suppressor, the activation of p53 by isothiocyanates can halt cell growth and trigger apoptosis in chemoresistant cancer cells. nih.gov
NF-κB Signaling: This pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism for the anti-cancer effects of phytochemicals. nih.gov
Keap1-Nrf2 Pathway: A primary mechanism for isothiocyanates involves the activation of the Nrf2 transcription factor, which upregulates a suite of cytoprotective and antioxidant enzymes. nih.govmdpi.com Elucidating how this compound specifically modulates this pathway could reveal its role in cellular defense and detoxification.
By employing techniques like affinity chromatography and proteomics, researchers can isolate and identify the specific protein targets of this compound, providing a more precise map of its mechanism of action.
Development of Advanced Delivery Systems for Enhanced Bioactivity in Preclinical Models
Despite promising in vitro activity, the translational potential of many natural compounds, including isothiocyanates, can be limited by factors such as poor solubility, low bioavailability, and rapid metabolism. nih.gov To overcome these hurdles, the development of advanced delivery systems for this compound is a crucial area for future research.
Promising strategies to explore include:
Nanoformulations: Encapsulating this compound in nanoparticles, such as liposomes, polymeric micelles, or chitosan-based nanosystems, could improve its stability, solubility, and circulation time. mdpi.com
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems have been shown to enhance the bioavailability of other isothiocyanates, like sulforaphane (B1684495), and could be adapted for this compound. nih.gov
Stimuli-Responsive Systems: Designing delivery platforms that release their payload in response to specific stimuli within the tumor microenvironment (e.g., pH, redox potential, or specific enzymes) or external triggers like ultrasound could achieve targeted and controlled drug release. mdpi.com
These advanced delivery systems should be rigorously tested in preclinical animal models to evaluate their pharmacokinetic profiles and therapeutic efficacy, paving the way for potential clinical translation.
| Delivery System Type | Potential Advantages | Example from Isothiocyanate Research |
|---|---|---|
| Nanoformulations (e.g., Chitosan-based) | Improved stability, solubility, targeted delivery, enhanced cellular uptake | Phenethyl isothiocyanate-conjugated chitosan (B1678972) oligosaccharide nanophotosensitizers. mdpi.com |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Enhanced oral bioavailability and absorption | Loratadine SMEDDS combined with sulforaphane for pancreatic cancer chemoprevention. nih.gov |
| Stimuli-Responsive Hydrogels | Controlled, localized release in response to internal (e.g., ROS) or external (e.g., ultrasound) stimuli | Ultrasound-responsive hydrogel platforms for ROS-triggered drug release. mdpi.com |
Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics)
To obtain a holistic view of the cellular response to this compound, the integration of multiple "omics" technologies is essential. nih.gov This systems-level approach can uncover complex biological relationships that are not apparent from single-domain analyses. nih.govsemanticscholar.org
Future research should integrate:
Transcriptomics: To identify global changes in gene expression profiles following treatment with this compound. This can reveal entire pathways that are perturbed, as has been shown for other isothiocyanates that activate MAPK and p53 signaling pathways. peerj.com
Proteomics: To quantify changes in the cellular proteome, identifying proteins whose expression or post-translational modifications are altered. This is vital for validating transcriptomic data and discovering targets that are regulated at the protein level. nih.gov
Metabolomics: To analyze the global metabolic profile of cells and identify shifts in key metabolic pathways. mdpi.com As the metabolome is highly responsive to cellular state, this can provide a functional readout of the compound's effects. nih.govnih.gov
By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, linking gene expression changes to protein function and subsequent metabolic shifts. semanticscholar.orgmdpi.com This approach will be invaluable for identifying novel biomarkers of response and understanding the systemic effects of this compound.
Computational Modeling and In Silico Predictions for Mechanism Elucidation
Computational approaches can significantly accelerate the discovery process by predicting molecular interactions and guiding experimental design. For isothiocyanates, in silico methods have already proven useful for identifying potential protein targets. nih.gov
Future computational studies for this compound should include:
Molecular Docking: To predict the binding affinity and interaction modes of this compound with a wide range of protein targets, particularly enzymes with catalytic cysteine residues, which are known to be reactive with isothiocyanates. nih.gov Studies have successfully used this approach to predict the interaction of isothiocyanates with proteasomal deubiquitinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of this compound and related analogs with their biological activity, helping to design more potent derivatives.
Systems Biology Modeling: To integrate omics data into computational models that can simulate cellular responses and predict the downstream effects of targeting specific nodes in a signaling network.
Q & A
Q. How can researchers validate the specificity of this compound’s apoptotic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
